molecular formula C20H24ClN B3322351 Desisobutyl-benzylsibutramine CAS No. 1446140-91-5

Desisobutyl-benzylsibutramine

Cat. No.: B3322351
CAS No.: 1446140-91-5
M. Wt: 313.9 g/mol
InChI Key: LHZSUCMYGFCXNC-UHFFFAOYSA-N
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Description

Desisobutyl-benzylsibutramine is a structural derivative of sibutramine, a well-known weight loss supplement. This compound functions by inhibiting protein kinases, enzymes involved in cell signaling and proliferation. It has shown potential in limiting the spread of cancerous cells, including human leukemia and other cancer cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desisobutyl-benzylsibutramine involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes several purification steps to ensure the compound’s purity and quality. The production is carried out under stringent regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions: Desisobutyl-benzylsibutramine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Desisobutyl-benzylsibutramine has several scientific research applications, including:

Mechanism of Action

Desisobutyl-benzylsibutramine exerts its effects by inhibiting protein kinases, which are enzymes involved in cell signaling and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) and the halting of the cell cycle, thereby limiting the spread of cancerous cells. The compound also functions as a serotonin-norepinephrine reuptake inhibitor, which contributes to its weight loss effects .

Comparison with Similar Compounds

    Sibutramine: The parent compound, known for its weight loss properties.

    Desisobutylsibutramine: A closely related compound with similar pharmacological effects.

    Benzylsibutramine: Another derivative with potential anticancer properties.

Uniqueness: Desisobutyl-benzylsibutramine is unique due to its dual functionality as both a weight loss agent and an anticancer compound. Its ability to inhibit protein kinases and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N-dimethyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN/c1-22(2)19(15-16-7-4-3-5-8-16)20(13-6-14-20)17-9-11-18(21)12-10-17/h3-5,7-12,19H,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZSUCMYGFCXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C2(CCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316283
Record name Benzylsibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446140-91-5
Record name Benzylsibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446140-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Desisobutyl-11-benzylsibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446140915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylsibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-DESISOBUTYL-11-BENZYLSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2PMN6BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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